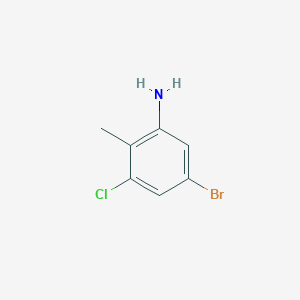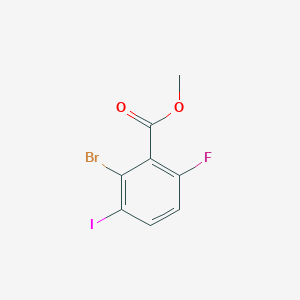
5-broMo-3-chloro-2-Methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of 5-bromo-3-chloro-2-methylaniline involves the nitration of toluene, followed by reduction and halogenation steps. The reaction conditions are carefully controlled to ensure the correct positioning of the substituents .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution:
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Bromine and chlorine are used for introducing halogen substituents.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 5-bromo-3-chloro-2-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
2-Methylaniline (o-Toluidine): A precursor in the synthesis of 5-bromo-3-chloro-2-methylaniline.
4-Bromo-2-methylaniline: Another brominated derivative of methylaniline.
3-Chloro-2-methylaniline: A chlorinated derivative of methylaniline.
Uniqueness:
Properties
IUPAC Name |
5-bromo-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLDDWETWTFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














